6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one
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Overview
Description
6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one is a complex organic compound featuring a piperidine ring, a thia group, and multiple nitrogen atoms. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, sulfur sources, and cyclization agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.
Thia Compounds: Sulfur-containing heterocycles such as thiophene derivatives also show comparable chemical properties.
Uniqueness
6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one is unique due to its intricate structure, combining multiple heterocyclic rings and functional groups.
Properties
Molecular Formula |
C18H20N4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-piperidin-1-yl-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one |
InChI |
InChI=1S/C18H20N4OS/c23-18-16-12-6-2-3-7-13(12)24-17(16)19-14-8-9-15(20-22(14)18)21-10-4-1-5-11-21/h8-9H,1-7,10-11H2 |
InChI Key |
NITQUTWJBCNONN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C=C2 |
Origin of Product |
United States |
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